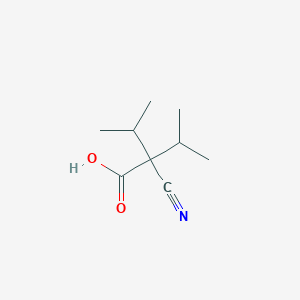
NSC 407534
Übersicht
Beschreibung
NSC 407534 is an organic compound with the molecular formula C9H15NO2. It is a carboxylic acid derivative that contains a cyano group and an isopropyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NSC 407534 can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. For example, the reaction of isopropyl bromide with sodium cyanide in the presence of a suitable solvent can yield the corresponding nitrile, which can then be hydrolyzed to form the carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 407534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NSC 407534 has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and nitriles.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which NSC 407534 exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-2-methylpropanoic acid: Similar structure but lacks the isopropyl group.
2-Cyano-2-ethylbutanoic acid: Contains an ethyl group instead of an isopropyl group.
2-Cyano-2-phenylpropanoic acid: Contains a phenyl group instead of an isopropyl group.
Uniqueness
NSC 407534 is unique due to the presence of both a cyano group and an isopropyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
866-29-5 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-cyano-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(5-10,7(3)4)8(11)12/h6-7H,1-4H3,(H,11,12) |
InChI-Schlüssel |
UGKAGYIWOQXPKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














